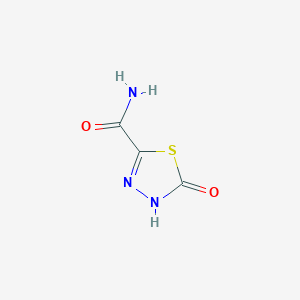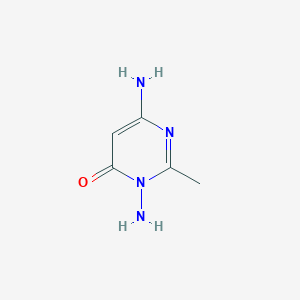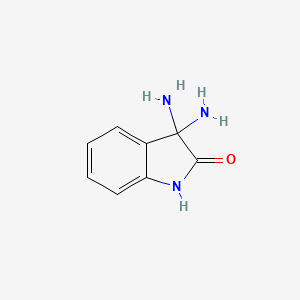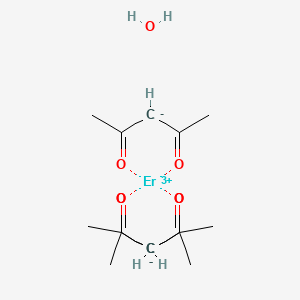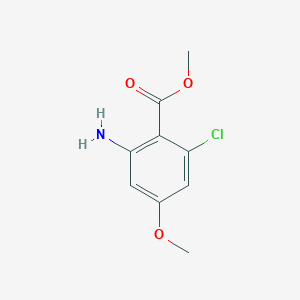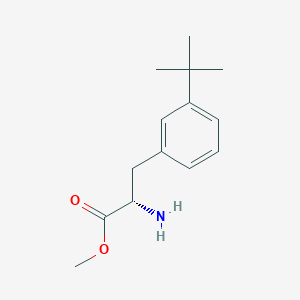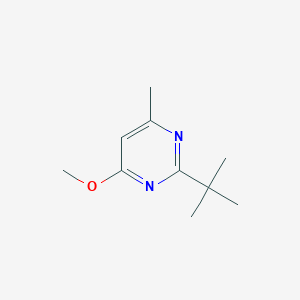![molecular formula C7H11NO2 B13116781 (2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-Azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions: (2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
科学研究应用
(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which (2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. This modulation can lead to changes in biological pathways, making the compound useful in therapeutic applications.
相似化合物的比较
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of the nitrogen atom found in (2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.
3-Azabicyclo[3.1.1]heptane: This compound has a different bicyclic structure but shares the presence of a nitrogen atom.
2-Azabicyclo[3.2.1]octane:
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration allows for unique interactions with biological targets, making it a valuable compound in various fields of research and application.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
OPIOLEMLJOEWGM-RITPCOANSA-N |
手性 SMILES |
C1CN2C[C@H]1C[C@H]2C(=O)O |
规范 SMILES |
C1CN2CC1CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
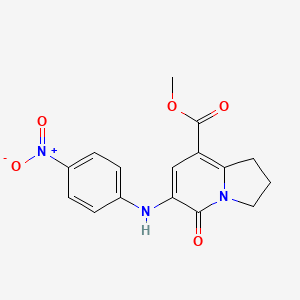
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
